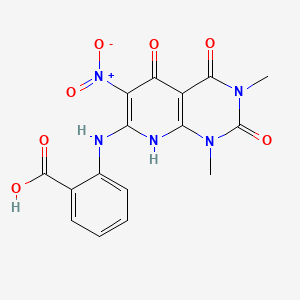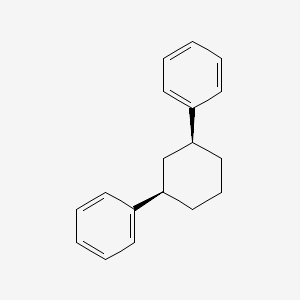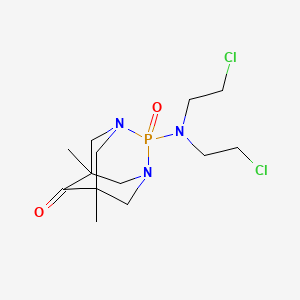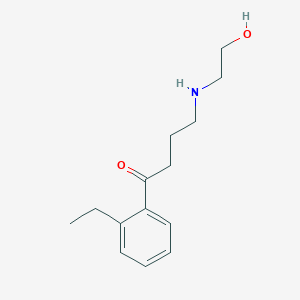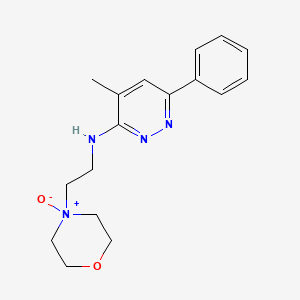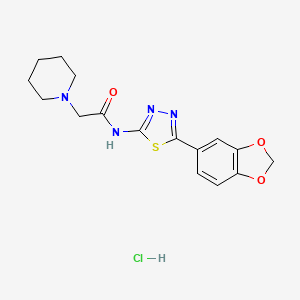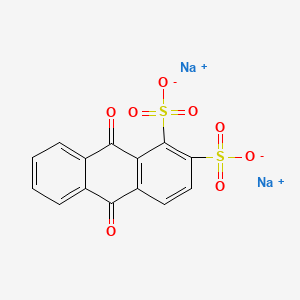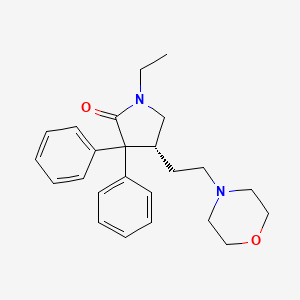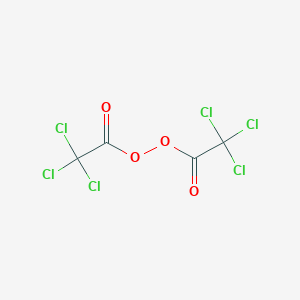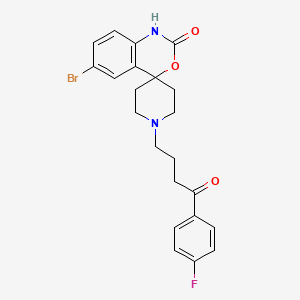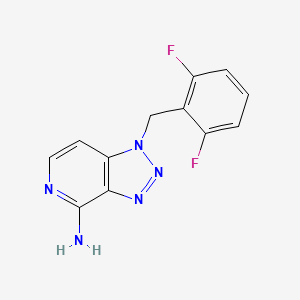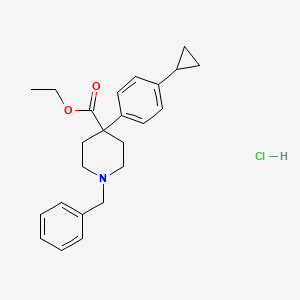
4-Piperidinecarboxylic acid, 4-(4-cyclopropylphenyl)-1-(phenylmethyl)-, ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinecarboxylic acid, 4-(4-cyclopropylphenyl)-1-(phenylmethyl)-, ethyl ester, hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxylic acid, 4-(4-cyclopropylphenyl)-1-(phenylmethyl)-, ethyl ester, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the cyclopropylphenyl and phenylmethyl groups. The final step involves esterification and conversion to the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenylmethyl group.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing a carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, or antipsychotic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and aromatic groups may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Piperidinecarboxylic acid derivatives: These compounds share the piperidine core structure and may have similar pharmacological activities.
Cyclopropylphenyl derivatives: Compounds with the cyclopropylphenyl group may exhibit similar chemical reactivity and biological effects.
Phenylmethyl derivatives: These compounds are known for their diverse applications in medicinal chemistry.
Uniqueness
The uniqueness of 4-Piperidinecarboxylic acid, 4-(4-cyclopropylphenyl)-1-(phenylmethyl)-, ethyl ester, hydrochloride lies in its specific combination of functional groups, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
130820-41-6 |
|---|---|
Fórmula molecular |
C24H30ClNO2 |
Peso molecular |
400.0 g/mol |
Nombre IUPAC |
ethyl 1-benzyl-4-(4-cyclopropylphenyl)piperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C24H29NO2.ClH/c1-2-27-23(26)24(22-12-10-21(11-13-22)20-8-9-20)14-16-25(17-15-24)18-19-6-4-3-5-7-19;/h3-7,10-13,20H,2,8-9,14-18H2,1H3;1H |
Clave InChI |
DDWBXKNVHNZGOS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)C3=CC=C(C=C3)C4CC4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


